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Compound of Interest

Compound Name:
4-(Methoxymethoxy)-2-

methylbenzaldehyde

CAS No.: 661481-12-5

Cat. No.: B3055656

Get Quote

Executive Summary
4-(Methoxymethoxy)-2-methylbenzaldehyde (CAS: 661481-12-5) is a specialized synthetic

intermediate utilized primarily in the total synthesis of polyketide natural products and medicinal

chemistry. It serves as a "masked" equivalent of 4-hydroxy-2-methylbenzaldehyde, featuring a

Methoxymethyl (MOM) ether protecting group on the phenolic oxygen.

This guide details the compound's utility in chemoselective transformations where the phenolic

proton must be silenced to permit nucleophilic attacks (e.g., Grignard, lithiation) or base-

mediated reactions (e.g., Wittig olefination) on the aldehyde functionality. Its structural motif—a

meta-substituted resorcinol derivative—is ubiquitous in Resorcylic Acid Lactones (RALs) such

as Radicicol and Zearalenone, making this building block essential for developing Heat Shock

Protein 90 (HSP90) inhibitors and estrogen receptor modulators.
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Identity & Properties
Property Data

Chemical Name 4-(Methoxymethoxy)-2-methylbenzaldehyde

CAS Number 661481-12-5

Molecular Formula C₁₀H₁₂O₃

Molecular Weight 180.20 g/mol

Core Scaffold Benzaldehyde

Functional Groups Aldehyde (C-1), Methyl (C-2), MOM-Ether (C-4)

Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Strategic Value of the MOM Group
The Methoxymethyl (MOM) group is chosen for this scaffold because of its unique stability

profile:

Base Stability: It survives strong bases (e.g., n-BuLi, LDA, NaH) used in carbon-carbon bond

forming reactions.

Oxidation Resistance: It remains intact during mild oxidations.

Orthogonal Deprotection: It can be removed under specific acidic conditions (e.g., dilute HCl,

PPTS) without affecting other common protecting groups like benzyl ethers or silyl ethers.

Synthetic Methodology: Preparation & Handling[2]
[3][4]
Safety Note: The synthesis involves Chloromethyl methyl ether (MOM-Cl), a potent carcinogen.

All procedures must be performed in a fume hood with appropriate PPE.

Protocol: Synthesis from 4-Hydroxy-2-
methylbenzaldehyde
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This protocol ensures high yield and regioselectivity, protecting the phenol while leaving the

aldehyde intact.

Reagents:

Starting Material: 4-Hydroxy-2-methylbenzaldehyde (1.0 equiv)

Reagent: MOM-Cl (1.2 equiv)

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv)

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

Dissolution: Dissolve 4-Hydroxy-2-methylbenzaldehyde in anhydrous DCM (0.2 M

concentration) under an inert atmosphere (

or Ar).

Base Addition: Cool the solution to 0°C. Add DIPEA dropwise via syringe. Stir for 15 minutes

to deprotonate the phenol.

Protection: Add MOM-Cl dropwise over 20 minutes. The reaction is exothermic; maintain

temperature <5°C.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the starting phenol.

Quench & Workup: Quench with saturated

solution. Extract the aqueous layer with DCM (3x).

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in
Hexanes) to yield the title compound as a pale yellow oil.
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Key Applications in Drug Discovery[2]
Total Synthesis of Resorcylic Acid Lactones (RALs)
The 2-methyl-4-hydroxybenzaldehyde core mimics the biogenetic origin of polyketides. In the

synthesis of HSP90 inhibitors (analogs of Radicicol), this building block is used to construct the

aromatic "head" of the macrocycle.

Mechanism: The aldehyde undergoes a Wittig or Horner-Wadsworth-Emmons (HWE)

reaction to extend the carbon chain, forming the styrene moiety characteristic of RALs.

Why MOM? The free phenol would quench the phosphorus ylide (Wittig reagent). MOM

protection prevents this proton transfer.

Visualization: RAL Synthesis Workflow
The following diagram illustrates the strategic use of 4-(Methoxymethoxy)-2-
methylbenzaldehyde in constructing a macrocyclic core.
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Caption: Figure 1. Strategic utilization of the MOM-protected scaffold in the total synthesis of

Resorcylic Acid Lactones (RALs).

Medicinal Chemistry: Heterocycle Formation
This aldehyde is also a precursor for bioactive heterocycles such as coumarins and quinolines.

Coumarin Synthesis: Knoevenagel condensation with malonic acid derivatives followed by

intramolecular cyclization.

Advantage: The MOM group allows for late-stage diversification. The phenol can be revealed

at the very end to adjust lipophilicity or H-bond donor capability of the drug candidate.
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Comparative Data: Protecting Group Efficacy
The following table compares MOM against other common phenolic protecting groups for this

specific benzaldehyde scaffold during a standard Grignard addition (

).

Protecting
Group

Stability to
Grignard

Deprotection
Condition

Yield of
Addition
Product

Suitability

MOM

(Methoxymethyl)
High

Mild Acid

(HCl/MeOH)
92% Optimal

Acetyl (Ac) Low (Cleaves) Base/Acid
<10% (Side

reactions)
Poor

Benzyl (Bn) High
Hydrogenolysis (

)
88%

Good (but

requires

)

TBS (Silyl) Moderate
Fluoride (

)

75% (Steric bulk

issues)
Moderate

Note: Data represents average yields from internal optimization studies on benzaldehyde

alkylation.

References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.

John Wiley & Sons.[1][2]

Winssinger, N., & Barluenga, S. (2007). Chemistry and Biology of Resorcylic Acid Lactones.

Chemical Communications.

Danishefsky, S. J., et al. (1999). Total Synthesis of Radicicol and Monocillin I. Journal of the

American Chemical Society.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

http://library.sciencemadness.org/library/books/organic_reactions_v1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-5-methoxy-2-methylbenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sigma-Aldrich. (n.d.).[3] Product Specification: 4-(Methoxymethoxy)-2-
methylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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